D-Sorbose
Description
D-Sorbose (C₆H₁₂O₆) is a rare ketohexose sugar with the molecular configuration of 1,3,4,5/2-pentahydroxyhexan-2-one. It is naturally occurring but typically synthesized via enzymatic or microbial pathways, such as the Izumoring strategy . Its production involves aldolase-catalyzed reactions (e.g., RhaD aldolase) using dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde as substrates, often yielding mixtures of this compound and D-psicose .
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-PYWDMBMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018679 | |
| Record name | D-sorbose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3615-56-3, 3615-39-2 | |
| Record name | D-Sorbose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (±)-Sorbose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sorbose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sorbose, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-sorbose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Sorbose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SORBOSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ09461NJS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
D-Sorbose, a rare sugar, primarily targets the disaccharidase enzyme in the body. This enzyme is responsible for breaking down complex sugars into simpler forms. This compound’s interaction with this enzyme can influence the body’s glucose and insulin levels.
Mode of Action
This compound acts by inhibiting the activity of disaccharidase. This inhibition results in a suppressive action on postprandial (after meal) blood levels of glucose and insulin in the body. This means that this compound can potentially regulate blood sugar levels, making it a compound of interest for managing conditions like diabetes.
Biochemical Pathways
It is known that this compound can be converted to l-sorbose by the enzyme d-tagatose 3-epimerase. This conversion is part of the carbohydrate metabolism pathway, which plays a crucial role in energy production and other metabolic processes in the body.
Result of Action
The primary result of this compound’s action is the potential suppression of postprandial elevation of blood glucose and improvement of glycaemic control. This could have significant implications for managing blood sugar levels and preventing lifestyle-related diseases such as type 2 diabetes.
Biochemical Analysis
Biochemical Properties
D-sorbose plays a significant role in various biochemical reactions. It is involved in the epimerization process, where D-tagatose 3-epimerase catalyzes the conversion of D-tagatose to this compound . This enzyme also recognizes D-fructose as a substrate for D-allulose production . The optimal temperature and pH for the activity of D-tagatose 3-epimerase are 50°C and 8.0, respectively . The enzyme’s active site includes a hydrogen bond network with Mn2+ and specific amino acid residues that regulate the catalytic reaction .
Cellular Effects
This compound has been shown to influence various cellular processes. In studies involving Sprague-Dawley rats, dietary supplementation of this compound significantly lowered serum insulin levels without affecting glucose levels . This suggests that this compound may improve glucose metabolism by reducing insulin secretion . Additionally, the relative weight of the cecum increased significantly in the this compound group, indicating potential effects on gut health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through enzyme interactions. D-tagatose 3-epimerase catalyzes the reversible interconversion of D-tagatose and this compound . The enzyme’s active site includes specific amino acid residues that form a unique interaction with the substrate, facilitating the epimerization process . This interaction is crucial for the enzyme’s catalytic activity and the subsequent production of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. Studies have shown that this compound is stable under moderate reaction conditions and can be efficiently produced through enzymatic pathways . Long-term effects on cellular function have been noted, particularly in terms of glucose metabolism and insulin secretion
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies with Sprague-Dawley rats, a 3% this compound diet significantly lowered serum insulin levels without affecting glucose levels . This indicates a threshold effect where this compound can improve glucose metabolism at specific dosages
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced from D-tagatose through the action of D-tagatose 3-epimerase . This enzyme also catalyzes the conversion of D-fructose to D-allulose, indicating its role in the broader metabolic network of rare sugars . The involvement of this compound in these pathways highlights its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The enzyme D-tagatose 3-epimerase plays a crucial role in the production and localization of this compound
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with enzymes and other biomolecules. D-tagatose 3-epimerase, which catalyzes the production of this compound, is localized in specific cellular compartments
Biological Activity
D-sorbose is a naturally occurring rare sugar that has garnered attention for its potential biological activities, particularly in the context of glucose metabolism and its implications for health. This article reviews the biological activity of this compound, focusing on its effects on disaccharidase activity, insulin levels, and potential applications as a dietary ingredient.
Overview of this compound
This compound is a ketose sugar that is structurally related to D-fructose. It is found in various fruits and is produced through the fermentation of certain carbohydrates. Due to its unique properties, this compound has been investigated for its potential as a low-calorie sweetener and its role in managing blood glucose levels.
Inhibition of Disaccharidase Activity
One of the significant biological activities of this compound is its ability to inhibit disaccharidase enzymes, particularly sucrase and maltase. This inhibition can lead to reduced absorption of glucose from dietary sources, thereby influencing postprandial blood glucose levels.
Research Findings
- Inhibition Mechanism : this compound exhibits an uncompetitive inhibition mode on sucrase activity with a value of 7.5 mM, which is significantly lower than that of L-sorbose (60.8 mM) . This suggests that this compound is a more potent inhibitor compared to other rare sugars.
- Postprandial Effects : In studies conducted on rats, administration of sucrose solutions containing this compound resulted in significantly lower increases in blood glucose and insulin levels compared to sucrose alone. This indicates that this compound may help mitigate the glycemic response after meals .
| Sugar Type | Inhibition Type | (mM) |
|---|---|---|
| This compound | Uncompetitive | 7.5 |
| L-sorbose | Competitive | 60.8 |
Impact on Insulin Levels
This compound has also been shown to affect insulin secretion, which is crucial for glucose metabolism. A study involving male Sprague-Dawley rats demonstrated that dietary supplementation with this compound significantly lowered serum insulin levels without altering blood glucose concentrations.
- Study Details : Rats fed a diet containing 3% this compound for 28 days exhibited a significant decrease in serum insulin levels (p < 0.05) compared to control groups . The relative weight of the cecum also increased in the this compound group, suggesting potential changes in gut microbiota or digestive processes.
Potential Applications
Given its ability to modulate glucose metabolism and insulin secretion, this compound presents several potential applications:
- Dietary Sweetener : As a low-calorie sweetener, this compound could be beneficial for individuals seeking to manage their weight or blood sugar levels.
- Functional Food Ingredient : Its properties may contribute to food formulations aimed at preventing lifestyle-related diseases such as type 2 diabetes mellitus .
Case Studies
- Animal Studies : Research involving rats has consistently shown that this compound can reduce postprandial glucose and insulin spikes when included in diets high in sucrose . These findings support the hypothesis that this compound could be used effectively in dietary interventions for metabolic disorders.
- Human Studies : Although less common, studies have indicated that urinary excretion rates of this compound are significant, suggesting effective absorption and metabolism in humans . Further clinical trials are needed to explore its effects in human populations.
Scientific Research Applications
Nutritional Applications
D-sorbose has garnered attention for its potential role as a low-calorie sweetener and its effects on metabolic health. Research indicates that this compound can inhibit disaccharidase activity, which may help regulate postprandial blood glucose and insulin levels.
Key Findings:
- Inhibition of Disaccharidases: this compound has been shown to strongly inhibit sucrase activity in both rats and humans, with a value of 7.5 mM, suggesting its potential as a sweetener that could mitigate spikes in blood glucose and insulin after meals .
- Dietary Impact on Insulin Levels: In a study involving Sprague-Dawley rats, dietary supplementation with this compound significantly lowered serum insulin levels without affecting glucose levels, indicating its potential for improving glucose metabolism .
Food Science Applications
This compound is increasingly used in the food industry due to its unique properties as a low-caloric sweetener and its ability to enhance functional food products.
Functional Properties:
- Sweetener Development: this compound is being explored as an alternative sweetener to traditional sugars, particularly for products aimed at individuals with metabolic disorders such as diabetes .
- Food Processing Stability: this compound's stability under various processing conditions (pH, temperature) makes it suitable for incorporation into processed foods .
Biochemical Applications
This compound also holds promise in biochemical research and applications due to its enzymatic synthesis and potential as a prebiotic.
Biochemical Insights:
- Enzymatic Synthesis: Recent studies have optimized the enzymatic synthesis of this compound using a one-pot four-enzyme system, which allows for efficient production from inexpensive substrates .
- Prebiotic Potential: As a prebiotic, this compound may promote gut health by selectively stimulating beneficial gut bacteria, contributing to improved gastrointestinal function .
Data Table: Summary of this compound Applications
Case Studies
- Effect on Insulin Levels:
- Disaccharidase Inhibition:
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Similar Compounds
D-Sorbose vs. L-Sorbose
- Structural Difference : D- and L-sorbose are enantiomers, differing in the configuration of hydroxyl groups at C3 and C3.
- Functional Comparison :
- Disaccharidase Inhibition : this compound exhibits uncompetitive inhibition of intestinal sucrase (Ki = 7.5 mM), significantly stronger than L-sorbose (Ki = 60.8 mM, competitive inhibition) .
- Glycemic Control : In rat models, this compound suppressed postprandial glucose and insulin spikes by >50%, while L-sorbose showed negligible effects .
This compound vs. D-Tagatose
- Structural Relationship : Epimers at C3 (this compound: C3-OH axial; D-tagatose: C3-OH equatorial).
- Enzymatic Interconversion: Bacterial epimerases (e.g., Stenotrophomonas maltophilia D-tagatose 3-epimerase) convert this compound to D-tagatose with ~20% equilibrium yield .
- Functional Properties :
| Substrate | Enzyme (Source) | Km (mM) | kcat (min⁻¹) | kcat/Km (mM⁻¹ min⁻¹) | |
|---|---|---|---|---|---|
| This compound | Bp-DAE (Blautia produca) | 297.6 | 6,457 | 21.7 | |
| D-Tagatose | Bp-DAE | 238.7 | 6,415 | 26.9 |
D-Tagatose is more efficiently metabolized by epimerases, making it preferable for industrial rare sugar production.
This compound vs. D-Psicose
- Structural Similarity : Epimers at C4. Both are produced simultaneously via RhaD aldolase, with a typical product ratio of 2:3 (this compound:D-psicose) .
- Functional Contrast :
- Health Benefits : D-Psicose is FDA-approved for glycemic control (0.2 kcal/g), while this compound is under investigation for similar applications .
- Enzymatic Activity : The D-allulose 3-epimerase (CbDAE) shows 20.9% relative activity on this compound versus 100% on D-psicose, highlighting substrate specificity differences .
This compound vs. D-Allulose
- Production Pathways : D-Allulose is synthesized via epimerization of D-fructose, whereas this compound requires aldolase-mediated pathways .
Kinetic Efficiency :
Parameter D-Allulose This compound Km (mM) 150.7 297.6 kcat (min⁻¹) 5,878 6,457 kcat/Km (mM⁻¹ min⁻¹) 39.1 21.7 D-Allulose is metabolized more efficiently by epimerases, making it a superior candidate for mass production.
Food Industry
- Sweetener : this compound is used in low-calorie products, though its adoption lags behind D-psicose and D-allulose due to higher production costs .
- Functional Additive : Inhibits intestinal disaccharidases, reducing glucose absorption by 30–40% in preclinical models .
Biomedical Research
- Diabetes Management: Suppresses postprandial insulin spikes by >50% in rats, comparable to L-arabinose .
- Enzyme Engineering: Novel epimerases (e.g., Bp-DAE) with broad substrate specificity may enhance this compound utility in rare sugar synthesis .
Q & A
Basic Research Questions
Q. How can researchers design robust experimental protocols to optimize D-sorbose yield in enzymatic synthesis using RhaD aldolase?
- Methodological Answer : Begin by identifying critical variables such as pH, temperature, enzyme-substrate ratios, and reaction time. Use a factorial design to test interactions between variables. For example, highlights RhaD aldolase's role in synthesizing this compound, suggesting systematic optimization of these parameters. Employ kinetic assays to measure reaction rates and HPLC to quantify yields. Reference frameworks like PECIO (Population, Exposure/Intervention, Comparison, Outcome) ensure alignment with research objectives .
Q. What analytical techniques are most effective for characterizing this compound purity and structural configuration?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) for stereochemical analysis, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with X-ray crystallography if crystal structures are available. emphasizes testing instruments with pilot studies to avoid technical biases .
Q. How should researchers formulate hypotheses about this compound’s role in microbial metabolic pathways?
- Methodological Answer : Start with a literature review to identify gaps in known pathways (e.g., carbohydrate metabolism in E. coli or S. cerevisiae). Use knockout strains or isotopic labeling to trace this compound utilization. Ensure hypotheses are falsifiable and align with ’s criteria: clarity, arguability, and feasibility within experimental constraints .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported thermodynamic properties of this compound across studies?
- Methodological Answer : Conduct a meta-analysis to compare experimental conditions (e.g., calorimetry methods, solvent systems). Apply statistical tools like random-effects models to account for heterogeneity (). Replicate key studies under standardized protocols to isolate variables causing discrepancies .
Q. How can multi-omics integration clarify this compound’s regulatory effects in metabolic networks?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) to map this compound-induced changes. Use pathway enrichment analysis (e.g., KEGG) and machine learning to identify hub genes/proteins. ’s PECIO framework ensures alignment between omics data and research outcomes .
Q. What experimental controls are critical when assessing this compound’s inhibition effects on competing enzymes?
- Methodological Answer : Include negative controls (e.g., substrate-only reactions) and positive controls (known inhibitors). Use Michaelis-Menten kinetics to calculate values. stresses avoiding confounding variables by standardizing enzyme sources and assay conditions .
Data Analysis and Interpretation
Q. How should researchers address low reproducibility in this compound crystallization studies?
- Methodological Answer : Document solvent composition, temperature gradients, and nucleation triggers rigorously. Use design-of-experiments (DoE) software to optimize crystallization trials. recommends transparency in reporting raw data and statistical thresholds for success .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity assays?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to estimate values. Use ANOVA to compare treatment groups and post-hoc tests (e.g., Tukey’s HSD) for pairwise contrasts. emphasizes avoiding overgeneralization by contextualizing results within biological variability .
Key Considerations
- Literature Gaps : Prioritize studies addressing this compound’s enantiomeric purity and its impact on biological activity ( ).
- Data Availability : Use repositories like UniProt or KEGG for enzyme kinetics data. advises verifying data accessibility early .
- Ethical Reporting : Disclose conflicts (e.g., enzyme vendor biases) per ’s guidelines for observational studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
